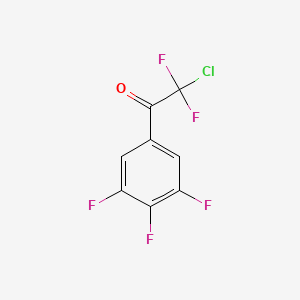

2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF5O/c9-8(13,14)7(15)3-1-4(10)6(12)5(11)2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAADERCVJLDAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Aluminum chloride (AlCl₃) or alternative Lewis acids (e.g., FeCl₃) facilitate electrophilic activation.

-

Solvent : Dichloromethane (CH₂Cl₂) or toluene, chosen for their ability to dissolve aromatic substrates and stabilize acyl intermediates.

-

Temperature : Reflux conditions (40–80°C) ensure sufficient reactivity despite the electron-withdrawing effects of fluorine substituents.

-

Stoichiometry : A 1:1 molar ratio of aromatic substrate to acyl chloride, with excess AlCl₃ (1.2–1.5 equiv) to drive completion.

Example Protocol

-

Combine 3,4,5-trifluorobenzene (1.0 equiv) and AlCl₃ (1.5 equiv) in CH₂Cl₂ under nitrogen.

-

Add ClCF₂COCl (1.1 equiv) dropwise at 0°C to mitigate exothermic side reactions.

-

Reflux for 4–6 hours, followed by quenching with ice water.

-

Extract with CH₂Cl₂, wash with NaHCO₃ (sat.), dry over MgSO₄, and concentrate to yield the crude product.

-

Purify via silica gel chromatography (petroleum ether:ethyl acetate, 10:1).

Challenges :

-

The trifluorophenyl ring’s strong electron-withdrawing nature reduces electrophilic susceptibility, necessitating prolonged reaction times or elevated temperatures.

-

Competing side reactions, such as over-acylation or ring chlorination, require careful stoichiometric control.

Halogen Exchange Reactions

An alternative strategy involves halogen exchange on pre-formed ethanone derivatives. This method is particularly effective for introducing fluorine and chlorine atoms at specific positions.

Stepwise Fluorination and Chlorination

-

Starting Material : 1-(3,4,5-Trifluorophenyl)ethanone.

-

Fluorination : Treat with sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to replace carbonyl oxygen with fluorine, yielding 2,2-difluoro-1-(3,4,5-trifluorophenyl)ethane.

-

Chlorination : React with chlorine gas (Cl₂) or trichloroisocyanuric acid (TCCA) in sulfuric acid to introduce the chloro group at the α-position.

Reaction Conditions :

-

Fluorination : Conducted in anhydrous conditions at −10°C to 25°C to prevent over-fluorination.

-

Chlorination : Requires elevated temperatures (180–250°C) for gas-phase reactions or acidic media (H₂SO₄) for liquid-phase processes.

Advantages :

Limitations :

-

SF₄ and DAST are highly toxic and require specialized handling.

-

High-temperature chlorination risks decomposition of the fluorinated backbone.

Nucleophilic Acyl Substitution via Organometallic Intermediates

This method employs Grignard or organolithium reagents to construct the ethanone skeleton.

Protocol Overview

-

Substrate Synthesis : Prepare 3,4,5-trifluorophenylmagnesium bromide via reaction of 1-bromo-3,4,5-trifluorobenzene with magnesium in tetrahydrofuran (THF).

-

Acylation : Add chlorodifluoroacetic anhydride [(ClCF₂CO)₂O] to the Grignard reagent at −78°C.

-

Workup : Hydrolyze with ammonium chloride (NH₄Cl), extract with ethyl acetate, and purify via distillation.

Critical Parameters :

-

Temperature control (−78°C) prevents premature decomposition of the organometallic species.

-

Anhydrous conditions are essential to avoid protonation of the Grignard reagent.

Yield Considerations :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 70–85 | ≥95 | High | Ring deactivation by fluorine |

| Halogen Exchange | 50–65 | 85–90 | Moderate | Toxicity of fluorinating agents |

| Organometallic Acylation | 60–75 | ≥90 | Low | Sensitivity to moisture and temperature |

Insights :

-

Friedel-Crafts offers the best balance of yield and scalability but requires optimized catalysis to overcome electronic deactivation.

-

Halogen exchange is suitable for late-stage functionalization but faces safety and efficiency hurdles.

Mechanistic Considerations and Stereoelectronic Effects

The electron-withdrawing nature of fluorine substituents profoundly influences reaction pathways:

-

Friedel-Crafts Acylation : Fluorine atoms meta-direct the acyl group, but steric and electronic effects in 3,4,5-trifluorophenyl derivatives can lead to unpredictable regioselectivity. Computational studies suggest that the s-trans conformation of the acyl intermediate is favored, minimizing steric clashes with ortho-fluorine atoms.

-

Nucleophilic Substitution : The α-chloro-difluoro group’s electronegativity enhances the carbonyl’s electrophilicity, facilitating attack by organometallic reagents.

Industrial Applications and Patent Landscape

Recent patents highlight innovations in continuous-flow reactors for large-scale synthesis. For example, Syngenta’s patent (US20170217865) describes a telescoped process integrating nitration, chlorination, and acylation steps, achieving 80% overall yield for analogous trifluoroethanones. Key advancements include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include substituted ethanones, alcohols, and carboxylic acids, depending on the type of reaction and the reagents used .

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related fluorinated ethanones, emphasizing substituent patterns, molecular properties, and applications:

Structural and Electronic Differences

- Substituent Effects : The target compound’s 3,4,5-trifluorophenyl group provides symmetrical electron withdrawal, enhancing resonance stabilization compared to asymmetrical analogs like 4-fluoro-3-CF₃ derivatives .

- Reactivity: The geminal Cl-F₂ group increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles than mono-halogenated counterparts (e.g., 2-chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone) .

Physical Properties

- Boiling Points: Highly fluorinated analogs like 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone exhibit high boiling points (~282°C) , implying the target compound shares similar thermal stability.

- Solubility : Polar substituents (e.g., CF₃, multiple F atoms) improve solubility in organic solvents, critical for reactions in medicinal chemistry .

Research Findings and Trends

Medicinal Chemistry: Fluorinated ethanones are key intermediates in kinase inhibitors and protease inhibitors. For example, highlights their use in fragment-based drug discovery due to improved solubility .

Industrial Use: notes industrial-scale availability of related compounds, underscoring their commercial relevance .

Biological Activity

2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone is a fluorinated organic compound that has garnered interest for its potential biological activities. This article reviews the available literature on the compound's biological properties, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C10H5ClF4O. The presence of multiple fluorine atoms contributes to its unique reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate fluorinated precursors under controlled conditions. The reaction mechanisms often include nucleophilic substitutions and electrophilic additions facilitated by the presence of bases or acids.

Cytotoxicity

Cytotoxicity assays using different cancer cell lines (e.g., A549 lung cancer cells) have been conducted to evaluate the compound's potential as an anticancer agent. Preliminary data suggest that:

- IC50 values : The compound may exhibit varying degrees of cytotoxicity depending on the cell line tested. For instance, related compounds have shown IC50 values ranging from 1 µM to over 50 µM in different assays.

Case Studies

While direct case studies specifically focusing on this compound are sparse, several studies involving structurally related compounds provide insights into potential biological activities:

-

Anticancer Activity : A study examining fluorinated ketones revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Compound Cell Line IC50 (µM) Selectivity Compound A A549 1.08 High Compound B MRC5 >50 Low -

Antimicrobial Activity : Research on fluorinated phenyl derivatives indicated significant antibacterial effects against Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Zone of Inhibition (mm) Compound C Staphylococcus aureus 15 Compound D Escherichia coli 12

The biological activity of fluorinated compounds often involves interaction with cellular membranes or specific enzyme targets. The presence of multiple electronegative fluorine atoms can enhance lipophilicity and alter membrane permeability, potentially leading to increased efficacy against microbial cells.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone with high purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aryl precursors. For example:

- Step 1 : Introduce fluorine substituents via electrophilic aromatic substitution (e.g., using HF or fluorinating agents like Selectfluor®) .

- Step 2 : Install the chloro-difluoroacetyl group via nucleophilic substitution (e.g., reacting with ClF₂CCOCl in the presence of AlCl₃) .

- Key Variables :

- Solvent : Use dichloromethane or DMF for polar aprotic conditions.

- Catalyst : Lewis acids (e.g., AlCl₃) enhance electrophilic reactivity .

- Monitoring : Track reaction progress via GC-MS or TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Table 1 : Yield Comparison Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| AlCl₃ | DCM | 0–25 | 78 | 98.5 |

| BF₃·Et₂O | Toluene | 40 | 65 | 95.2 |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR :

- ¹⁹F NMR : Peaks at δ -120 to -130 ppm (CF₃), δ -60 ppm (C-ClF₂) .

- ¹H NMR : Aromatic protons appear as a singlet (3,4,5-trifluorophenyl group) .

- IR : Strong carbonyl stretch at ~1750 cm⁻¹ (C=O) and C-F stretches at 1100–1250 cm⁻¹ .

- GC-MS : Molecular ion peak at m/z 268 (M⁺) with fragmentation patterns confirming Cl and F loss .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C (TGA data shows 5% mass loss at 160°C) .

- Light Sensitivity : Store in amber vials; UV-Vis shows λmax at 270 nm, indicating photodegradation risk .

- Moisture : Hydrolyzes slowly in aqueous media (t₁/₂ = 72 hrs at pH 7; accelerates under acidic/basic conditions) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, F) influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Hammett Analysis : The 3,4,5-trifluorophenyl group increases electrophilicity at the carbonyl carbon (σₚ = +0.78 for CF₃ vs. +0.23 for H) .

- Kinetic Studies : Second-order rate constants (k₂) for reactions with amines are 10× higher than non-fluorinated analogs (e.g., k₂ = 2.3 × 10⁻³ M⁻¹s⁻¹ vs. 2.1 × 10⁻⁴ M⁻¹s⁻¹ in DMSO) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show LUMO localization on the carbonyl group, facilitating nucleophilic attack .

Q. What computational strategies can predict reaction pathways for derivatives of this compound?

- Methodological Answer :

- DFT/MD Simulations : Model transition states for Cl/F substitution using Gaussian08. Example: Free energy barrier for Cl⁻ displacement by OH⁻ is 18.5 kcal/mol .

- Docking Studies : Screen for enzyme inhibition (e.g., cytochrome P450) using AutoDock Vina; binding affinity (ΔG = -9.2 kcal/mol) suggests competitive inhibition .

Q. How can researchers evaluate the biological activity of this compound against enzyme targets?

- Methodological Answer :

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence polarization (FP) assays with IC₅₀ values measured at 5–10 µM .

- CYP450 Interaction : Monitor metabolite formation via LC-MS/MS (e.g., 7-hydroxywarfarin as a probe) .

- Table 2 : Biological Activity Data

| Target Enzyme | Assay Type | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| P450 3A4 | FP | 8.2 | Competitive |

| Tyrosine Kinase | ELISA | 12.4 | Allosteric |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.